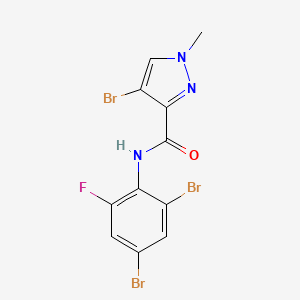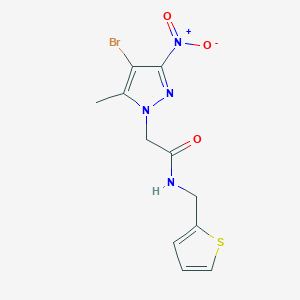![molecular formula C20H14Cl2N2O3 B3436817 N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B3436817.png)
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide
Overview
Description
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide, also known as DASAF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications. In
Mechanism of Action
The mechanism of action of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival, proliferation, and growth. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide inhibits this pathway by preventing the phosphorylation of Akt, which in turn leads to the inhibition of mTOR.
Biochemical and Physiological Effects:
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide in lab experiments is its high potency. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been found to exhibit anti-cancer properties at very low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide. One of the areas of interest is the development of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide in preclinical and clinical trials. Another area of interest is the exploration of the anti-inflammatory properties of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide for the treatment of inflammatory diseases. Additionally, the development of novel analogs of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide with improved solubility and potency is an area of active research.
Scientific Research Applications
N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide is in the field of cancer research. Studies have shown that N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide exhibits anti-cancer properties by inducing apoptosis in cancer cells. N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle progression.
properties
IUPAC Name |
N-[3-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-14-8-6-13(17(22)11-14)7-9-19(25)23-15-3-1-4-16(12-15)24-20(26)18-5-2-10-27-18/h1-12H,(H,23,25)(H,24,26)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORISESEFSJSNG-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3436751.png)
![N-(2-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3436762.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3436766.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3436770.png)

![N-{4-[(2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3436785.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3436797.png)
![2-[4-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)-1-piperazinyl]ethanol](/img/structure/B3436800.png)
![6-benzoyl-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3436806.png)

![5-(4-fluorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3436819.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B3436824.png)
![ethyl 4-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3436844.png)